molecular formula C29H46N6O8 B14222513 Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- CAS No. 574749-96-5

Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-

Cat. No.: B14222513
CAS No.: 574749-96-5
M. Wt: 606.7 g/mol
InChI Key: PGKOYDIVPQBOSK-IOGMUDPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- is a complex peptide compound It is composed of multiple amino acids, including glycine, L-threonine, L-leucine, L-isoleucine, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using coupling reagents like HBTU or DIC.

    Coupling Reaction: Each amino acid is coupled to the growing chain under controlled conditions.

    Deprotection: Removal of protecting groups to expose reactive sites for further coupling.

    Cleavage from Resin: The final peptide is cleaved from the resin using a suitable cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by optimizing reaction conditions and using high-purity reagents to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of specific amino acid residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions at specific sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific sites and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.

Scientific Research Applications

Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-: Similar in structure but may differ in sequence or specific amino acid residues.

    Other Peptides: Such as Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- with variations in amino acid composition.

Uniqueness

The uniqueness of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- lies in its specific sequence and the resulting biological activity. Its distinct combination of amino acids imparts unique properties that can be exploited for various applications.

Properties

CAS No.

574749-96-5

Molecular Formula

C29H46N6O8

Molecular Weight

606.7 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C29H46N6O8/c1-6-17(4)25(35-27(41)20(12-16(2)3)33-28(42)24(30)18(5)36)29(43)34-21(13-19-10-8-7-9-11-19)26(40)32-14-22(37)31-15-23(38)39/h7-11,16-18,20-21,24-25,36H,6,12-15,30H2,1-5H3,(H,31,37)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,38,39)/t17-,18+,20-,21-,24-,25-/m0/s1

InChI Key

PGKOYDIVPQBOSK-IOGMUDPASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.